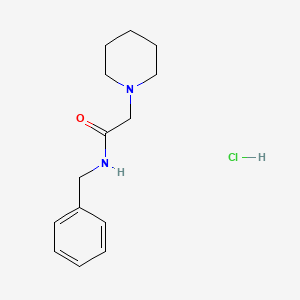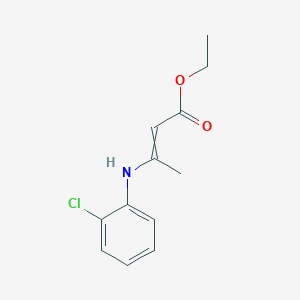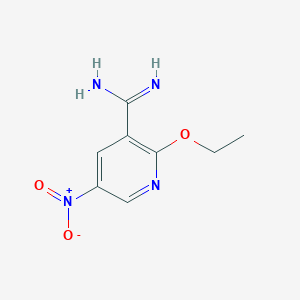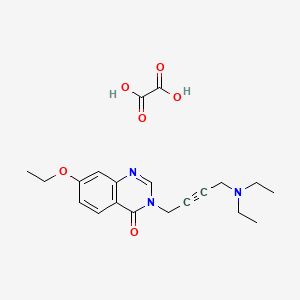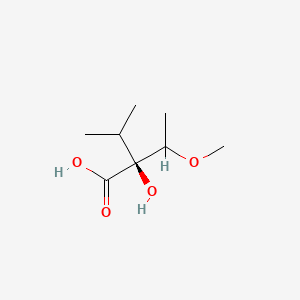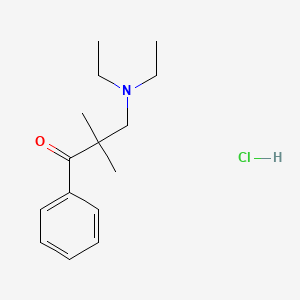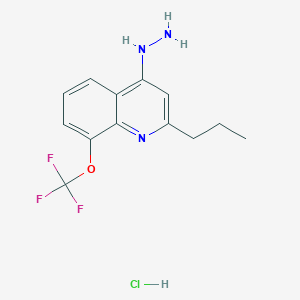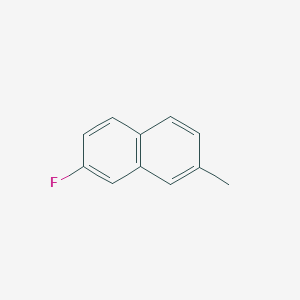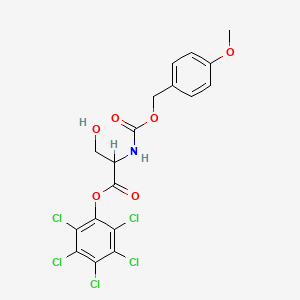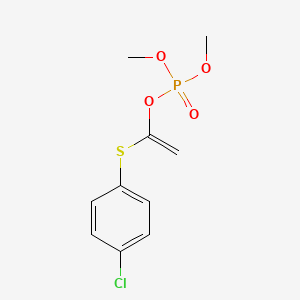
1-(p-Chlorophenylthio)vinyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate is an organophosphorus compound with the molecular formula C10H12ClO4PS It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate typically involves the reaction of 4-chlorothiophenol with dimethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphate group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phosphate derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation or dephosphorylation processes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)thioethanol
- 1-(4-chlorophenyl)thioacetate
- 1-(4-chlorophenyl)thioethane
Uniqueness
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate is unique due to its combination of a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group
Properties
CAS No. |
2595-53-1 |
|---|---|
Molecular Formula |
C10H12ClO4PS |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate |
InChI |
InChI=1S/C10H12ClO4PS/c1-8(15-16(12,13-2)14-3)17-10-6-4-9(11)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
GRILGJQNEPSNMX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(=C)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


